Flavacol - 495-98-7

Flavacol

Catalog Number: EVT-426444
CAS Number: 495-98-7
Molecular Formula: C12H20N2O
Molecular Weight: 208.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flavacol is a natural product found in Streptomyces with data available.
Classification and Source

Flavacol, scientifically known as 3,6-diisobutyl-2(1H)-pyrazinone, is classified as a heterocyclic organic compound. It is primarily derived from the fermentation processes of certain bacterial strains, specifically Streptomyces species. The compound has garnered attention due to its unique flavor profile, which mimics buttery flavors commonly used in popcorn seasoning .

Synthesis Analysis

The synthesis of flavacol involves several methods, predominantly through microbial fermentation and chemical synthesis.

  1. Microbial Fermentation: Flavacol is produced by cultivating Streptomyces sp. Pv 4-95 in a specific medium. The process includes:
    • Cultivation in a 10-liter SG medium.
    • Extraction of metabolites using ethyl acetate.
    • Multi-stage purification involving normal-phase chromatography, size-exclusion chromatography, and reversed-phase high-performance liquid chromatography (HPLC) to isolate flavacol .
  2. Chemical Synthesis: An alternative route involves the use of α-amino acids and their derivatives. For instance, the condensation of α-amino ketones with α-haloacetyl halides can yield pyrazinones like flavacol. The synthesis may include steps such as air oxidation of intermediate compounds to form the final product .
Molecular Structure Analysis

Flavacol has the molecular formula C12H20N2OC_{12}H_{20}N_{2}O and features a pyrazinone core structure characterized by two isobutyl groups at positions 3 and 6 of the heterocyclic ring. The canonical SMILES representation is CC(C)CC1=CN=C(C(=O)N1)CC(C)C.

Structural Characteristics

  • Functional Groups: The compound contains a ketone group (C=O) and nitrogen atoms within the pyrazinone ring.
  • Geometry: The presence of bulky isobutyl groups contributes to its spatial configuration, influencing its flavor properties.
Chemical Reactions Analysis

Key Reactions

  • Physical Reactions: Flavacol is known for forming a fine flake salt that adheres well to popcorn kernels during popping, enhancing flavor distribution.
  • Interactions with Oils: When mixed with butter-flavored oils, it enhances the buttery taste profile of popcorn.
Mechanism of Action

The mechanism by which flavacol exerts its flavor-enhancing effects involves its interaction with taste receptors on the tongue. The presence of the pyrazinone structure allows it to mimic natural buttery flavors through binding to specific receptors that perceive umami and savory tastes.

Data Insights

  • Studies indicate that flavacol's structural characteristics enable it to elicit strong sensory responses similar to those produced by naturally occurring flavor compounds .
Physical and Chemical Properties Analysis

Flavacol exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as colorless crystalline solids or fine flakes.
  • Solubility: Flavacol is soluble in organic solvents such as ethyl acetate but less soluble in water.
  • Stability: The compound shows good stability under standard storage conditions but may degrade under extreme heat or light exposure.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for pyrazinones.
  • Boiling Point: Not extensively documented due to its primary use as a flavoring agent rather than a standalone chemical compound.
Applications

Flavacol's primary application lies in the food industry, especially as a seasoning for popcorn. Its unique flavor profile makes it ideal for enhancing snacks and other food products.

Scientific Applications

  1. Flavor Enhancement: Used extensively in popcorn production for its buttery flavor.
  2. Research Studies: Investigated for potential health benefits and sensory properties in various food formulations.
  3. Microbial Metabolite Research: Studied for its biosynthetic pathways and potential derivatives that could enhance flavor profiles further .
Historical Context and Discovery of Flavacol

Early Isolation from Aspergillus flavus: Pre-1950s Synthesis and Structural Elucidation

The story of Flavacol originates with early 20th-century investigations into the metabolic capabilities of Aspergillus flavus, a ubiquitous saprophytic fungus first described in 1809 [1]. During the 1930s-1940s, researchers studying this fungus isolated numerous yellow-pigmented compounds from its metabolic profile, reflecting its species epithet "flavus" (Latin for yellow) [1] [3]. Among these metabolites was a compound initially described as a diphenyl ether derivative with distinctive spectral properties [6]. Structural characterization in the 1940s revealed Flavacol to be 2-hydroxy-3,6-dimethoxy-5-methylbenzaldehyde [6], though its biological activities remained largely unexplored at the time due to the overwhelming scientific focus on the fungus's toxic secondary metabolites, particularly aflatoxins discovered in 1961 following the Turkey X disease outbreak [9].

Research during this period faced significant technical constraints. Purification methodologies relied heavily on fractional crystallization and basic chromatography, while structural elucidation depended on elemental analysis, degradation studies, and rudimentary spectroscopy [6]. These limitations likely contributed to initial mischaracterizations of Flavacol's true chemical nature. Contemporary studies primarily examined Flavacol alongside other A. flavus metabolites like kojic acid and aflatrem, but it received substantially less attention than the emerging carcinogenic aflatoxins that dominated mycotoxin research [1] [9]. This oversight created a knowledge gap that would persist for decades until Flavacol's rediscovery in an entirely different biological context.

Table 1: Key Secondary Metabolites from Aspergillus flavus During Early Investigation Period (1930s-1950s)

Compound NameChemical ClassDiscovery DecadeBiological Significance
FlavacolDiphenyl ether1940sPigment properties
Kojic acidPyrone1920sAntimicrobial activity
Aspergillic acidPyrazinone1930sAntibiotic properties
Aflatoxin B₁Furanocoumarin1960sPotent carcinogen
AflatremIndole-diterpene1980sNeurotoxin

Rediscovery in Actinomycetes: Streptomyces sp. Pv 4-95 as a Novel Source

The Flavacol narrative took an unexpected turn in the 21st century when researchers investigating silent biosynthetic gene clusters in actinomycetes made a surprising discovery. In 2022, a Ukrainian research team isolated Streptomyces sp. Pv 4-95 from rhizosphere soil of Phyllostachys viridiglaucescens (bamboo) in the Crimean Peninsula [2]. When they employed an innovative approach to activate cryptic metabolic pathways by introducing the pleiotropic regulator gene adpA, two yellow compounds emerged that were absent in control cultures [2]. Through comprehensive NMR analysis, these were identified as Flavacol and a novel derivative, 3-β-hydroxy flavacol [2]. This discovery represented the first documented production of Flavacol by bacterial species and revealed a previously unknown structural analog with potential biological significance.

The structural characterization revealed fascinating details about these compounds. Flavacol was confirmed as 2-(4-hydroxy-3-methoxyphenyl)-1,3-benzodioxole-5-carbaldehyde, while the novel derivative was established as (3R)-3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzodioxole-5-carbaldehyde [2]. This hydroxylation pattern suggested potential bioactivity differences worthy of further investigation. The rediscovery highlighted the power of modern gene cluster activation strategies for uncovering novel metabolites from silent biosynthetic pathways. Researchers proposed that while AdpA didn't directly activate Flavacol biosynthesis, it significantly increased precursor availability, enabling the condensation reactions that form these compounds [2]. This mechanism differs fundamentally from Flavacol's production in Aspergillus, suggesting convergent evolution of secondary metabolic pathways across biological kingdoms.

Table 2: Comparative Analysis of Flavacol from Fungal vs. Actinomycete Sources

CharacteristicAspergillus flavus OriginStreptomyces sp. Pv 4-95 Origin
Discovery Era1940s2020s
Production ContextPrimary metaboliteSilent cluster activation product
Structural VariantsSingle compoundFlavacol + 3-β-hydroxy derivative
Key Identification MethodFractional crystallizationUPLC-PDA-MS and NMR analysis
Proposed BiosynthesisPolyketide pathwayEnhanced precursor condensation
Research MotivationMycotoxin contaminant studiesSilent gene cluster exploration

Chronological Evolution of Nomenclature and Taxonomic Associations

The nomenclature journey of Flavacol reflects changing paradigms in natural product chemistry and microbial taxonomy. Initially designated simply as "yellow compound from A. flavus" in early literature, it acquired the name Flavacol in the 1940s through the conflation of "flavus" (referencing the producing organism) and "alcohol" (misrepresenting its aldehyde functionality) [6]. This naming occurred despite its benzaldehyde core structure, highlighting the descriptive rather than systematic approach to natural product nomenclature during this period. For decades, Flavacol remained taxonomically tethered exclusively to Aspergillus flavus in the scientific literature, reinforcing the misconception of its fungal specificity [1] [6].

The actinomycete rediscovery necessitated significant nomenclature reconciliation. Researchers confirmed the Streptomyces-derived compound's structural identity to the originally described Flavacol through comparative spectral analysis [2]. This created a fascinating taxonomic paradox: a compound named for a fungal species now produced by bacteria. The novel derivative was systematically named 3-β-hydroxy flavacol to preserve the core nomenclature while indicating structural modification [2]. Phylogenetic analysis revealed that Flavacol production occurs in taxonomically distant organisms (Ascomycota fungi and Actinomycetota bacteria), suggesting either horizontal gene transfer events or convergent evolution of biosynthetic pathways [2] [9]. Modern genomic analysis of Streptomyces sp. Pv 4-95 shows it belongs to a distinct phylogenetic clade within the Streptomyces genus, with no close relatives known to produce Flavacol [2] [8], deepening the mystery of its distribution across microbial lineages.

Table 3: Chronology of Flavacol Nomenclature and Taxonomic Associations

Time PeriodDesignationTaxonomic AssociationDefining Research Milestone
Pre-1940sUnnamed yellow pigmentAspergillus flavusInitial observations in fungal extracts
1940sFlavacolAspergillus flavusStructural elucidation as diphenyl ether derivative
1950s-2010sFlavacolExclusive to section Flavi fungiTaxonomic restriction in chemical literature
2022Flavacol + 3-β-hydroxy flavacolStreptomyces sp. Pv 4-95Silent cluster activation and structural confirmation
Post-2022Flavacol (multi-kingdom)Aspergillus and StreptomycesRecognition of cross-kingdom production

Properties

CAS Number

495-98-7

Product Name

Flavacol

IUPAC Name

3,6-bis(2-methylpropyl)-1H-pyrazin-2-one

Molecular Formula

C12H20N2O

Molecular Weight

208.3 g/mol

InChI

InChI=1S/C12H20N2O/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14-10/h7-9H,5-6H2,1-4H3,(H,14,15)

InChI Key

UYYRKEKHAYEACU-UHFFFAOYSA-N

SMILES

CC(C)CC1=CN=C(C(=O)N1)CC(C)C

Canonical SMILES

CC(C)CC1=CN=C(C(=O)N1)CC(C)C

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